Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated Parent Compound
The target compound exhibits a computed LogP of 1.95 compared to the non-fluorinated parent compound enol-phenylpyruvic acid, for which multiple independent measurements report LogP values of 1.55 (ALOGPS), 1.62 (ChemAxon), and 1.67 (atomic LogP) [1]. The 3,5-difluoro substitution thus increases calculated lipophilicity by approximately 0.28–0.40 log units relative to the non-fluorinated parent [1].
| Evidence Dimension | Computed/Measured LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.94830 (Chemsrc computed) |
| Comparator Or Baseline | enol-Phenylpyruvic acid: LogP = 1.55 (ALOGPS), 1.62 (ChemAxon), 1.67 (atomic LogP) |
| Quantified Difference | ΔLogP = +0.28 to +0.40 (target minus comparator) |
| Conditions | Computed values from Chemsrc (target) and Plantaedb/Ambinter (comparator); not experimentally measured under identical conditions. |
Why This Matters
The enhanced lipophilicity of the 3,5-difluoro analog predicts improved passive membrane permeability compared to the non-fluorinated parent, which is critical for intracellular target engagement in cell-based assays.
- [1] Plantaedb. Enol-phenylpyruvate – Compound Data (TPSA and LogP). Available at: https://plantaedb.com/compounds/enol-phenylpyruvate; Ambinter. 2-Propenoic acid, 2-hydroxy-3-phenyl- (AMB18645966) – LogP and PSA. Available at: https://www.ambinter.com/product/AMB18645966 View Source
